molecular formula C8H8BrNS2 B8808405 methyl N-(4-bromophenyl)carbamodithioate CAS No. 23121-37-1

methyl N-(4-bromophenyl)carbamodithioate

Cat. No.: B8808405
CAS No.: 23121-37-1
M. Wt: 262.2 g/mol
InChI Key: PDHYVPIEZSMJRO-UHFFFAOYSA-N
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Description

methyl N-(4-bromophenyl)carbamodithioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-bromophenyl)carbamodithioate typically involves the reaction of carbanilic acid derivatives with bromine and methylating agents under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, scaled up to meet production demands. This involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl N-(4-bromophenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl N-(4-bromophenyl)carbamodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which methyl N-(4-bromophenyl)carbamodithioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways and lead to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbanilic acid derivatives and brominated esters. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

methyl N-(4-bromophenyl)carbamodithioate is unique due to its specific bromine and methyl ester functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications.

Properties

CAS No.

23121-37-1

Molecular Formula

C8H8BrNS2

Molecular Weight

262.2 g/mol

IUPAC Name

methyl N-(4-bromophenyl)carbamodithioate

InChI

InChI=1S/C8H8BrNS2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)

InChI Key

PDHYVPIEZSMJRO-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of carbon disulfide (6 mL, 100 mmol) at 0 ° C. under a nitrogen atmosphere was added a mixture of p-bromoaniline (1.72 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) dropwise via an addition funnel. The reaction mixture was stirred at 0 ° C. for 1.5 h, and then allowed to warm to room temperature overnight. To the reaction mixture was added iodomethane (0.62 mL, 10 mmol). The reaction mixture was stirred at room temperature for 2 h. The reaction mixture was diluted with diethyl ether (40 mL), and the resulting precipitate was filtered off. The filtrate was concentrated under reduced pressure and trituration of the residue with hexane afforded the title compound of Step E (2.34 g) as a solid melting at 111-112 ° C. 300 MHz 1H NMR (CDCl3): δ 8.67 (s,1H), 7.53 (d,2H), 7.38 (d,2H), 2.67 (s,3H).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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